molecular formula C10H9NO2 B14301507 3-Amino-4-methyl-2H-1-benzopyran-2-one CAS No. 112521-04-7

3-Amino-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14301507
CAS No.: 112521-04-7
M. Wt: 175.18 g/mol
InChI Key: YPLZVJKSYBUKBU-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylcoumarin with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as anhydrous potassium carbonate in a solvent like dry acetone at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-4-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for a wide range of chemical modifications, making it a versatile compound in various applications .

Properties

CAS No.

112521-04-7

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-amino-4-methylchromen-2-one

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,11H2,1H3

InChI Key

YPLZVJKSYBUKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)N

Origin of Product

United States

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